Methyl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate belongs to the class of 1,4-dihydropyridine (1,4-DHP) derivatives. These derivatives are known for their potential calcium channel antagonist properties and are widely studied for their potential therapeutic applications in cardiovascular diseases. [] This particular compound has been synthesized and investigated for its potential as a calcium channel blocker. []
Methyl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be synthesized via a multicomponent reaction involving 5,5-dimethylcyclohexane-1,3-dione, 2-bromobenzaldehyde, and methyl 3-aminocrotonate. [] This reaction can be carried out using various catalysts and solvents. One reported method employs an ionic liquid medium for improved efficiency and yield. []
The molecular structure of methyl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been determined using X-ray crystallography. [] Key structural features include:
The presence of bromine in the ortho position of the phenyl ring introduces steric hindrance, influencing the compound's conformation and potentially affecting its interaction with biological targets. []
While the specific mechanism of action of methyl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate hasn't been extensively studied, its structural similarity to other 1,4-DHP derivatives suggests it may act as a calcium channel antagonist. [] This mechanism involves binding to L-type voltage-gated calcium channels, inhibiting calcium influx into cells, and potentially leading to vasodilation and reduced smooth muscle contraction. []
The primary application of methyl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate explored in scientific research is as a potential calcium channel antagonist. [] This property makes it a candidate for further investigations into its potential therapeutic benefits in conditions like hypertension and other cardiovascular diseases.
References:[17] The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives. (2013) [] Hexahydroquinoline Derivatives Are Selective Agonists for the Adhesion G Protein-Coupled Receptor ADGRG1/GPR56 (2018) [] Methyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (2012) [] Methyl 2,7,7‐Trimethyl‐4‐(3‐nitrophenyl)‐5‐oxo‐1,4,5,6,7,8‐hexahydroquinoline‐3‐carboxylate and 3‐Acetyl‐2,7,7‐trimethyl‐4‐phenyl‐1,4,5,6,7,8‐hexahydro‐5‐quinolone (2008)
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1